N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide is a chemical compound with the molecular formula C16H9Cl2NO3 and a molecular weight of 334.154 g/mol This compound is known for its unique structure, which includes a dichloroanthracene core with an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide typically involves the reaction of 1,4-dichloroanthraquinone with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential antimicrobial and antifungal activities.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. This makes it a potential candidate for anticancer therapies . The compound also targets specific enzymes and proteins, leading to its antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Acetamido-1,4-dichloroanthraquinone
- 5-Acetylamino-1,4-dichloroanthraquinone
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
N-(5,8-Dichloro-9,10-dioxo-9,10-dihydroanthracen-1-YL)acetamide is unique due to its specific dichloroanthracene core and acetamide group, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and its potential antimicrobial and antifungal activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
66121-39-9 |
---|---|
Molekularformel |
C16H9Cl2NO3 |
Molekulargewicht |
334.1 g/mol |
IUPAC-Name |
N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H9Cl2NO3/c1-7(20)19-11-4-2-3-8-12(11)16(22)14-10(18)6-5-9(17)13(14)15(8)21/h2-6H,1H3,(H,19,20) |
InChI-Schlüssel |
ZGJIKMUUSJKITL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.